molecular formula C6H11NO3 B031271 (4R)-4-Hydroxy-1-methyl-L-proline CAS No. 4252-82-8

(4R)-4-Hydroxy-1-methyl-L-proline

Cat. No. B031271
CAS RN: 4252-82-8
M. Wt: 145.16 g/mol
InChI Key: FMIPNAUMSPFTHK-UHNVWZDZSA-N
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Description

Synthesis Analysis

The synthesis of (4R)-4-Hydroxy-1-methyl-L-proline and its derivatives involves various chemical reactions. For instance, 4-Hydroxy-L-proline can be transformed into its N-nitroso-derivative through reactions with butylnitrite in an acidic medium. This process yields a cyclic hydroxy-N-nitrosoacid, where the carboxyl and hydroxyl groups are trans to each other, and the carboxyl group is in the syn-conformation. Such derivatives are studied for their conformational and structural properties, including the analysis through ab initio calculations and density functional theory (Fonari et al., 2006).

Molecular Structure Analysis

The molecular structure of (4R)-4-Hydroxy-1-methyl-L-proline derivatives exhibits interesting conformational dynamics. For example, studies have shown that the pyrrolidine ring adopts an envelope conformation, which is maintained in various states including aqueous solutions and the gas phase. The twisted conformation of this ring is present in all states of hydroxy-L-proline and its derivatives, indicating the significance of the hydroxylation on the proline ring's conformation (Fonari et al., 2006).

Chemical Reactions and Properties

(4R)-4-Hydroxy-1-methyl-L-proline undergoes various chemical reactions that highlight its reactivity and potential applications. The compound's ability to form intermolecular hydrogen bonds due to its hydroxyl and carboxyl groups plays a key role in its chemical behavior. Such properties are essential for understanding the compound's reactivity and its interaction with other molecules (Fonari et al., 2006).

Physical Properties Analysis

The physical properties of (4R)-4-Hydroxy-1-methyl-L-proline, such as its solubility, melting point, and specific rotation, are influenced by its molecular structure. The presence of the hydroxyl group contributes to the compound's polarity, affecting its solubility in various solvents. These physical properties are crucial for the compound's application in synthesis and material science.

Chemical Properties Analysis

The chemical properties of (4R)-4-Hydroxy-1-methyl-L-proline are characterized by its reactivity towards various reagents and conditions. The hydroxy group on the proline ring makes it a versatile molecule for chemical modifications, leading to the synthesis of a wide range of derivatives. These derivatives can exhibit different chemical behaviors, making them valuable for further studies and applications in medicinal chemistry and biochemistry.

Scientific Research Applications

  • Targeted Protein Degradation: It's utilized in synthesizing fluoro-hydroxyprolines for targeted protein degradation in biological systems (Testa et al., 2018).
  • Industrial Biotransformation: Enhanced biotransformation of L-proline to trans-4-hydroxy-L-proline by E. coli recombinant proline 4-hydroxylase indicates industrial potential (Shibasaki et al., 1999).
  • Peptide Synthesis: It's involved in the efficient synthesis of Boc and Fmoc protected 4-fluoro and 4-difluoroprolines from trans-4-hydroxyproline for classical peptide synthesis (Demange et al., 1998).
  • Cellular Metabolism and Regulation: L-proline analogues, such as l-AZC and HOPs, are studied for cellular metabolism, regulation, pharmaceuticals, and antitumor activity (Bach & Takagi, 2013).
  • Asymmetric Aldol Addition Reactions: Supported L-proline on zirconium phosphates shows high catalytic activity and diastereoselectivity in such reactions (Calogero et al., 2011).
  • Amino Acid Analysis of Collagen: Its epimerization to cis-4-hydroxy-D-proline during collagen hydrolysis aids in accurate amino acid analysis (Dziewiatkowski et al., 1972).
  • Antibiotic Formation: It acts as an intermediate in the synthesis of the antibiotic etamycin by Streptomyces griseoviridus (Katz et al., 1979).

Safety And Hazards

“(4R)-4-Hydroxy-1-methyl-L-proline” has been classified under the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIPNAUMSPFTHK-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472043
Record name N-methyl-trans-4-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-4-Hydroxy-1-methyl-L-proline

CAS RN

4252-82-8
Record name 4-Hydroxy-N-methylproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4252-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methyl-trans-4-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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